
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C29H27N5O6 and its molecular weight is 541.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound belonging to the quinazoline derivatives. These compounds are recognized for their diverse biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing literature and research findings.
Structural Overview
The compound features multiple functional groups that contribute to its pharmacological properties. The presence of methoxy groups and an oxadiazole moiety is significant for enhancing its biological profile. The structural formula can be represented as follows:
While the precise mechanism of action for this compound remains largely unexplored, it is suggested that it may interact with various biological targets such as enzymes or receptors involved in disease processes. Notably, quinazoline derivatives often exhibit inhibitory effects on protein kinases and other targets implicated in cancer pathways.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant anticancer potential. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HEPG2 | 1.18 ± 0.14 | |
Compound B | MCF7 | 0.67 | |
Compound C | HCT116 | 0.80 |
These findings underscore the potential of this compound in developing novel anticancer agents.
Case Studies
- Anticancer Screening : A study evaluated a series of quinazoline derivatives similar to this compound against several cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Oxadiazole Derivatives : A review highlighted the potential of oxadiazole-containing compounds in anticancer drug development. Compounds with similar structures have shown selective inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone ring’s carbonyl groups are susceptible to nucleophilic attack. For example:
-
Hydroxide-mediated hydrolysis of the 2,4-diketone system can yield carboxylic acid derivatives under basic conditions.
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Ammonia or amine nucleophiles may replace oxygen atoms at positions 2 or 4, forming substituted quinazoline derivatives.
Table 1: Nucleophilic Substitution Reactions
Reaction Type | Conditions | Product | Citation |
---|---|---|---|
Hydrolysis of 2,4-diketone | KOH/MeOH, reflux, 6h | Dicarboxylic acid derivative | |
Amination at C4 | NH3/EtOH, 80°C, 12h | 4-Aminoquinazoline analog |
Electrophilic Aromatic Substitution
The 3-phenyl-1,2,4-oxadiazole moiety undergoes electrophilic substitution at the meta position of the phenyl ring due to electron-withdrawing effects from the oxadiazole .
Key Reactions:
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Nitration : Concentrated HNO3/H2SO4 at 0–5°C introduces nitro groups.
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Sulfonation : Oleum (fuming H2SO4) at 100°C yields sulfonic acid derivatives .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is stable under mild conditions but can undergo ring-opening under strong acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) at reflux cleaves the oxadiazole to form a diamide.
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Reductive Opening : H2/Pd-C in ethanol reduces the ring to a thioamide derivative .
Table 2: Oxadiazole Ring Transformations
Reaction | Conditions | Product | Citation |
---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 8h | N-substituted diamide | |
Catalytic hydrogenation | H2 (1 atm), Pd-C, EtOH, 24h | Thioamide-linked quinazoline |
Acetamide Group Reactivity
The terminal acetamide group participates in:
-
Hydrolysis : Strong acids or bases convert it to acetic acid derivatives .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions .
Table 3: Acetamide Transformations
Reaction | Conditions | Product | Citation |
---|---|---|---|
Acidic hydrolysis | H2SO4 (conc.), 120°C, 3h | Carboxylic acid derivative | |
Condensation with RCHO | Benzaldehyde, anhydrous EtOH, Δ | Schiff base complex |
Condensation with Heterocycles
The quinazolinone’s NH group can condense with carbonyl compounds (e.g., ketones) to form fused heterocycles .
Properties
Molecular Formula |
C29H27N5O6 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C29H27N5O6/c1-38-23-13-12-19(16-24(23)39-2)14-15-30-25(35)17-33-22-11-7-6-10-21(22)28(36)34(29(33)37)18-26-31-27(32-40-26)20-8-4-3-5-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,35) |
InChI Key |
CGDRMDZKBZSEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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